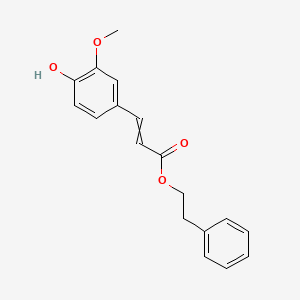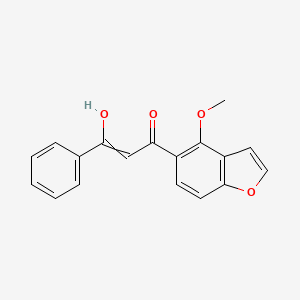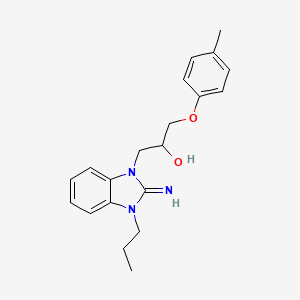![molecular formula C23H22N4O2S B12457066 5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12457066.png)
5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of phthalazinyl derivatives. This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with a dimethylphenylamino group and a methylbenzenesulfonamide moiety. It has garnered interest in various scientific fields due to its potential pharmacological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazine core: The phthalazine ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylphenylamino group: This step involves the nucleophilic substitution of a suitable phthalazine derivative with 2,5-dimethylaniline under controlled conditions.
Attachment of the methylbenzenesulfonamide moiety: The final step includes the sulfonation of the intermediate compound with methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylbenzenesulfonyl chloride in the presence of triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phthalazinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- 5-{4-[(2,5-Dimethylphenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Uniqueness
5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenylamino group and the methylbenzenesulfonamide moiety contributes to its unique reactivity and potential pharmacological activities.
Propiedades
Fórmula molecular |
C23H22N4O2S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
5-[4-(2,5-dimethylanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S/c1-14-8-9-15(2)20(12-14)25-23-19-7-5-4-6-18(19)22(26-27-23)17-11-10-16(3)21(13-17)30(24,28)29/h4-13H,1-3H3,(H,25,27)(H2,24,28,29) |
Clave InChI |
YDJSPGXNAHTMMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B12457006.png)
![2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B12457014.png)
![N-[4-({2-[(4-methylphenoxy)acetyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B12457024.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12457026.png)
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]butanoyl]-3-methylpentanamide](/img/structure/B12457035.png)
![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12457043.png)
![N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12457051.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide](/img/structure/B12457059.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457069.png)

